Lyoniside
Description
Contextualization within Natural Products Chemistry
Lyoniside is recognized as a naturally occurring glycoside, specifically classified as a lignan (B3055560) glycoside ontosight.aimedchemexpress.comchemfaces.comtandfonline.com. Lignans (B1203133) themselves are a class of polyphenolic compounds, which are secondary metabolites found in plants, formed through the oxidative dimerization of two phenylpropanoid units tandfonline.comuri.edu. The presence of this compound has been reported in various plant species, including Betula platyphylla var. japonica, Aphanamixis, and Cinnamomum osmophloeum nih.gov. More notably, it has been isolated from the rhizomes and stems of bilberry (Vaccinium myrtillus L.) medchemexpress.comchemfaces.comresearchgate.net and the bark of Saraca asoca Linn. tandfonline.com. Its occurrence in Lyonia ovalifolia has also been documented frontiersin.org.
Historical Perspective of this compound Research
Early academic interest in this compound dates back to at least 1960, with a publication detailing its structure appearing in "YAKUGAKU ZASSHI" doe.gov. The compound's presence in bilberry (Vaccinium myrtillus L.) was first reported in 2011 chemfaces.com. Over time, research on this compound has expanded to investigate its potential therapeutic properties, including antioxidant, anti-inflammatory, and cytotoxic activities ontosight.ai. Studies have also explored its biotransformation, such as its conversion to lyoniresinol (B1220985) using Woodfordia fruticosa flowers tandfonline.com. The ongoing research into this compound highlights its continued relevance in the discovery of novel bioactive compounds.
Classification and Structural Features (Conceptual Framework)
This compound is classified as an aryl tetralin lignan glycoside tandfonline.comtandfonline.com. Its molecular formula is C27H36O12, and it has a molecular weight of 552.6 g/mol nih.govnih.govpharmaffiliates.com. The IUPAC name for this compound is 2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol nih.govnih.gov. Structurally, this compound is a xyloside of lyoniresinol, meaning it consists of a xylose sugar moiety attached to a lipophilic aglycone, lyoniresinol ontosight.aitandfonline.comtandfonline.com. More specifically, it is identified as 9-O-β-D-xylopyranosyl(+)lyoniresinol chemfaces.com. This complex polyphenolic structure contributes to its diverse chemical and biological interactions tandfonline.com.
Table 1: Key Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H36O12 |
| Molecular Weight | 552.6 g/mol |
| PubChem CID | 14521038 |
| Classification | Lignan Glycoside, Aryl Tetralin Lignan Glycoside |
| Aglycone | Lyoniresinol |
Significance of this compound in Contemporary Chemical and Biological Sciences
This compound holds significant importance due to its array of observed biological activities. Research has demonstrated its antioxidant properties, exhibiting radical scavenging activity with an IC50 value of 23 μg/mL in a DPPH assay medchemexpress.comchemfaces.comresearchgate.netmedchemexpress.eu. It has also shown allelopathic effects, suppressing seedling radical growth and inhibiting the germination of certain plants like Lactuca sativa, Lepidium sativum, and Larix decidua chemfaces.comresearchgate.net. Furthermore, this compound possesses antifungal activities, inhibiting the mycelial growth of Fusarium oxysporum and Mucor hiemalis at 50 μg/mL with inhibitory rates of 78% and 80% respectively medchemexpress.comresearchgate.netmedchemexpress.eu.
Beyond these, studies indicate its anti-inflammatory and cytotoxic potential against certain cancer cell lines ontosight.ai. This compound has also been investigated for its topoisomerase inhibitory activity and its efficacy as an anti-leishmanial agent, showing strong activity against Leishmania donovani amastigotes in vitro and in mouse models chemfaces.comtandfonline.com. In the context of plant biology, lignans like this compound contribute to the plant's defense mechanisms against phytopathogenic organisms, stress, and play a role in growth regulation tandfonline.com. Its continued study contributes to the understanding of natural product biosynthesis, chemical ecology, and the potential development of new chemical and biological tools.
Table 2: Reported Biological Activities of this compound
| Activity | Key Findings / Data |
| Antioxidant | Exhibits radical scavenging properties with an IC50 of 23 μg/mL in DPPH assay. medchemexpress.comchemfaces.comresearchgate.netmedchemexpress.eu |
| Allelopathic | Suppressed seedling radical growth of Lactuca sativa and Lepidium sativum by 75% at 10 μg/mL. Exerted strong inhibitory effect (55%) on germination of Larix decidua. chemfaces.comresearchgate.net |
| Antifungal | Inhibits mycelial growth of Fusarium oxysporum (78% inhibition) and Mucor hiemalis (80% inhibition) at 50 μg/mL. medchemexpress.comresearchgate.netmedchemexpress.eu |
| Anti-inflammatory | Suggested to possess anti-inflammatory properties. ontosight.ai |
| Cytotoxic | Evaluated for cytotoxic activity against certain cancer cell lines. ontosight.ai |
| Topoisomerase Inhibitory | Reported to possess topoisomerase inhibitory activity. tandfonline.com |
| Anti-leishmanial | Demonstrated strong anti-leishmanial efficacies against Leishmania donovani amastigotes in vitro and in BALB/c mice models, leading to clearance of liver and splenic parasite burden. chemfaces.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16+,20+,22-,25+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDZRGQRNHELQM-VEKSOEEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318597 | |
| Record name | Lyoniside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34425-25-7 | |
| Record name | Lyoniside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34425-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lyoniside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of Lyoniside
Seasonal and Environmental Influences on Accumulation
The accumulation of Lyoniside in plants is subject to both seasonal and environmental variations, reflecting the dynamic interplay between the plant and its surroundings.
Seasonal Fluctuations in Accumulation
Detailed research on bilberry (Vaccinium myrtillus L.) has elucidated significant seasonal fluctuations in this compound content. The highest concentrations of this compound are observed in the rhizomes and stems of bilberry plants during the winter months. Following this peak, there is a noticeable decrease in this compound levels as spring approaches. chemfaces.comresearchgate.net
| Plant Organ (Vaccinium myrtillus L.) | Season | This compound Content |
|---|---|---|
| Rhizomes and Stems | Winter | Highest Levels |
| Rhizomes and Stems | Spring | Decreased Levels |
Environmental Influences on Accumulation
Environmental factors play a crucial role in influencing the quantity and distribution of phenolic compounds, a category that includes lignans (B1203133) such as this compound, within plants. Key environmental conditions impacting these compounds include temperature, sunlight exposure, soil nutrient availability, and geographical parameters like latitude and altitude. mdpi.com
Studies have shown that exposure to sunlight can lead to higher accumulation of certain phenolic compounds. For instance, bilberry plants harvested from localities with greater sun exposure exhibited higher total phenolic content compared to those grown in shaded conditions. mdpi.com Similarly, an increase in altitude, specifically above 1500 meters, has been correlated with higher amounts of total phenolics. mdpi.com
Furthermore, the growth patterns of epiphytic plants, which grow on other plants, significantly affect their secondary metabolite profiles, including lignans. Differences in ecological factors and growth environments, such as varying levels of sunlight exposure and soil properties, contribute to these variations in chemical composition. nih.gov Research on Drynaria roosii, a perennial epiphyte, demonstrates that distinct epiphytic patterns lead to significant differences in the accumulation of various metabolites, including lignans. nih.gov While seasonal variations in phenolic composition in wood may be small, quantitative differences between tree clones can be more substantial, with some phenolic components showing higher levels during winter compared to autumn. aalto.fi
Isolation and Purification Methodologies for Lyoniside
Extraction Techniques
Extraction is the initial step in isolating Lyoniside from its natural sources, aiming to selectively remove the compound from the complex plant material.
Initial attempts at extracting this compound from Saraca asoca bark utilized single solvents such as methanol (B129727) or water; however, the yield was significantly improved when a mixture of methanol and water was employed. Research indicates that an increased polarity of the solvent medium enhances the extraction yield of this compound. For instance, a 70:30 mixture of methanol:water has been identified as an optimal solvent system for the extraction of this compound from S. asoca bark. tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net In comparison to conventional reflux extraction, which yielded 4.2 mg/g of this compound from S. asoca bark under identical conditions, optimized microwave-assisted extraction demonstrated a significantly higher yield. tandfonline.comtandfonline.comnih.govresearchgate.netscience.gov Ethanol (B145695) extracts have also been successfully used for the isolation of this compound from Vaccinium myrtillus. researchgate.net
Microwave-Assisted Extraction (MAE) has been developed and optimized as a rapid and efficient method for extracting this compound, particularly from Saraca asoca bark. This technique is well-suited for polar metabolites, as it requires a solvent with a high dielectric constant. tandfonline.com Optimization studies, often employing Response Surface Methodology (RSM) and Box-Behnken design (BBD), have determined specific parameters for maximizing this compound yield. tandfonline.comtandfonline.comnih.govresearchgate.netscience.gov
The optimal conditions for MAE of this compound from S. asoca bark are summarized in the table below:
| Parameter | Optimal Condition |
| Material-Solvent Ratio | 1:30 (g/ml) |
| Solvent Composition | Methanol:Water (70:30) |
| Extraction Time | 10 minutes |
Under these optimized MAE conditions, a yield of 9.4 mg/g of this compound content was achieved from S. asoca bark. This represents a substantial improvement compared to the 4.2 mg/g yield obtained through conventional reflux extraction under comparable conditions. tandfonline.comtandfonline.comnih.govresearchgate.netscience.gov It has been observed that extending the extraction duration beyond 10 minutes can lead to a decrease in this compound yield, potentially due to degradation, while shorter durations risk incomplete extraction. tandfonline.com
Chromatographic Separation Techniques
Following extraction, various chromatographic methods are employed to purify this compound from the crude extract, leveraging differences in compound properties for effective separation.
Droplet Counter-Current Chromatography (DCCC) is an all-liquid separation technique that has been successfully applied for the preparative isolation of this compound. This method relies on the partitioning of solutes between a continuous stream of mobile phase droplets and a surrounding stationary liquid phase. researchgate.netiau.irscispace.com A notable application includes the preparative isolation of pure this compound from ethanol extracts of Vaccinium myrtillus rhizomes and stems in a single chromatographic step. researchgate.netiau.iriau.ir A key advantage of DCCC is the absence of a solid stationary phase, which eliminates irreversible adsorption of compounds, a common issue in other chromatographic techniques. iau.ir DCCC is particularly effective for the preparative scale separation of polar compounds, capable of isolating quantities ranging from milligrams to grams. researchgate.netscispace.com
Column chromatography is a fundamental separation technique that separates compounds based on their differential affinity for a stationary phase and their interactions with a mobile phase. longdom.org Flash chromatography, a rapid and efficient form of preparative column chromatography, is widely used for the separation and purification of compounds on a medium to large scale. It typically employs a silica (B1680970) gel or other adsorbent as the stationary phase, with the solvent (mobile phase) passed through under pressure. longdom.org This technique is often utilized for preliminary fractionation and separation, as well as for the purification and preparative isolation of natural compounds from raw materials. mdpi.com Gravity column chromatography represents a simpler form, often used for smaller quantities of compounds. longdom.org Other specialized forms of column chromatography, such as ion-exchange and size exclusion chromatography, are also employed depending on the specific properties of the compounds to be separated. longdom.orgbio-rad.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely utilized and robust technique for the isolation and purification of desired compounds from complex mixtures, effectively removing impurities. gilson.comnih.gov It has become a cornerstone in natural product isolation and purification due to its high resolution and efficiency. nih.govplantaanalytica.com Various modes of Prep-HPLC are available, including normal phase, reversed-phase, size exclusion, and ion exchange, with reversed-phase Prep-HPLC being particularly robust and widely employed. nih.gov Prep-HPLC systems can efficiently isolate high-purity compounds, often utilizing columns packed with particles smaller than 5 microns. plantaanalytica.com This technique is frequently coupled with ultraviolet (UV) detection for the analysis and quantification of this compound. tandfonline.comtandfonline.comnih.govresearchgate.netscience.gov Semi-preparative HPLC is also a popular method for isolating and purifying individual or multiple compounds from a mixture, including lignan (B3055560) derivatives. researchgate.netmdpi.com
Methodological Optimization and Validation for Isolation Efficiency
The optimization of isolation methodologies for this compound has primarily focused on enhancing extraction efficiency from its natural plant sources, such as the bark of Saraca asoca Linn. science.govtandfonline.comresearchgate.net. Traditional extraction methods often fall short in terms of yield and speed, necessitating the development of more advanced techniques. Microwave-assisted extraction (MAE) has emerged as a highly effective method for this purpose, offering advantages in heat transfer and reduced extraction times science.govtandfonline.commdpi.com.
Detailed Research Findings
A comprehensive study employed Response Surface Methodology (RSM) coupled with a Box-Behnken Design (BBD) to systematically optimize the microwave-assisted extraction of this compound from Saraca asoca bark science.govtandfonline.comresearchgate.nettandfonline.com. This approach allowed for the evaluation of multiple variables and their interactions to identify the conditions yielding the highest extraction efficiency. The key parameters investigated included the extraction solvent ratio, the material-to-solvent ratio, and the extraction time science.govtandfonline.comresearchgate.net.
Preliminary trials revealed that a mixture of methanol and water significantly impacted the yield, leading to the selection of a 70:30 methanol:water ratio as a central point for solvent optimization tandfonline.comtandfonline.com. Similarly, ranges for material-to-solvent ratios (1:10, 1:20, 1:30 g/mL) and extraction times (10, 20, 30 minutes) were established to ensure a feasible and effective experimental design tandfonline.comtandfonline.com.
Through the RSM and BBD analysis, the optimal conditions for the microwave-assisted extraction of this compound were precisely determined. These optimized parameters are summarized in Table 1. science.govtandfonline.comresearchgate.nettandfonline.com
Table 1: Optimized Parameters for Microwave-Assisted Extraction of this compound
| Parameter | Optimal Value |
| Extraction Solvent Ratio | 70:30 Methanol:Water |
| Material-to-Solvent Ratio | 1:30 (g/mL) |
| Extraction Time | 10 minutes |
Methodological Validation
The effectiveness of the optimized MAE method was validated by comparing its performance against conventional reflux extraction under identical conditions science.govtandfonline.comtandfonline.com. The results demonstrated a substantial improvement in this compound yield using the optimized MAE method. As presented in Table 2, the optimized MAE yielded more than double the amount of this compound compared to reflux extraction. science.govtandfonline.comresearchgate.nettandfonline.com
Table 2: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | This compound Yield (mg/g of bark) |
| Optimized Microwave-Assisted Extraction | 9.4 |
| Reflux Extraction | 4.2 |
The analysis of variance (ANOVA) performed as part of the RSM confirmed the statistical significance of the model, indicating a high goodness-of-fit science.govtandfonline.comresearchgate.net. The experimental values obtained under optimal conditions closely matched the predicted values, underscoring the success of the RSM approach in optimizing this compound extraction science.govtandfonline.comresearchgate.net. Furthermore, the study concluded that all three investigated variables (solvent ratio, material-to-solvent ratio, and extraction time) significantly influenced the this compound content, with an increased polarity of the solvent medium generally enhancing the yield science.govtandfonline.comresearchgate.net. The quantification of this compound in these studies was consistently achieved using high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV), ensuring accurate and reliable measurement of the compound science.govtandfonline.comresearchgate.net.
Biosynthetic Pathways and Metabolic Intermediates of Lyoniside
Precursor Compounds and Entry into Metabolic Cascades
The biosynthesis of lignans (B1203133), including lyoniside, fundamentally originates from the phenylpropanoid pathway tandfonline.comtaylorfrancis.com. This pathway initiates with the amino acid phenylalanine, which serves as a primary entry compound into the broader metabolic cascade leading to various aromatic secondary metabolites researchgate.net. Through a series of enzymatic transformations within the phenylpropanoid pathway, phenylalanine is converted into monolignols, such as coniferyl alcohol, which represent the fundamental building blocks for lignans uliege.beuni-duesseldorf.de. The subsequent entry into the 8–8′ lignan (B3055560) biosynthesis specifically involves the stereo-selective coupling of these phenylpropanoid units taylorfrancis.com.
Enzymatic Steps and Catalytic Transformations
The formation of lignans from their monolignol precursors is facilitated by specific enzymatic machinery. A crucial step in this process is the enzyme-assisted oxidative coupling of two monolignol units uliege.be. Key enzymes involved in the broader lignan biosynthesis pathway include phenylalanine ammonia-lyase (PAL) and pinoresinol-lariciresinol reductase (PLR), which regulate the expression levels of genes encoding these enzymes nih.gov.
Phenylpropanoid Pathway Involvement
The phenylpropanoid pathway is integral to the biosynthesis of this compound by providing the necessary phenylpropanoid units tandfonline.comtaylorfrancis.com. This pathway is responsible for synthesizing a wide array of plant secondary metabolites, including the monolignols that are precursors to lignans.
Lignan Biosynthesis Routes
The biosynthesis of lignans proceeds through the oxidative coupling of two monolignol units uliege.beuni-duesseldorf.de. An early and well-documented step in this route is the coupling of two coniferyl alcohol molecules to form pinoresinol (B1678388) uni-duesseldorf.de. This compound itself is classified as an aryltetralin lignan glycoside nih.gov. The biosynthetic route to lyoniresinol (B1220985), the aglycone of this compound, involves intermediates from the syringyl lignan pathway researchgate.net.
Role of Specific Intermediates (e.g., Syringaresinol, Dimethoxylariciresinol)
Several specific lignans serve as putative biosynthetic intermediates in the pathway leading to (+)-lyoniresinol. These include syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol researchgate.net. Syringaresinol is a known lignan, found in various plant species wikipedia.org. Similarly, 5,5′-dimethoxylariciresinol is also recognized as a lignan and plays a role in these biosynthetic cascades plantaedb.comnih.gov.
Biotransformation Studies of this compound (e.g., to Lyoniresinol)
This compound is structurally defined as a xyloside of lyoniresinol, meaning lyoniresinol is its aglycone, formed by the removal of a xylose sugar moiety tandfonline.comoeno-one.eunih.gov. Biotransformation studies have successfully demonstrated the conversion of this compound to lyoniresinol. For instance, Woodfordia fruticosa flowers have been effectively utilized to facilitate this conversion nih.govresearcher.lifenih.govresearchgate.netscience.gov.
Research indicates that during fermentation with W. fruticosa flowers, the concentration of this compound decreases over time, while lyoniresinol begins to appear in the medium around the third day nih.govnih.govresearchgate.netscience.gov. Within approximately eight days, a significant portion of the initial this compound is converted into lyoniresinol nih.govnih.govresearchgate.netscience.gov. The analytical methods developed for these studies, such as HPTLC, demonstrated high accuracy in quantifying both compounds, with recovery rates of 99.84% for this compound and 99.83% for lyoniresinol nih.govnih.govresearchgate.netscience.gov.
Stereochemical Considerations in Biosynthesis
The biosynthesis of lignans is often characterized by stereo-selective coupling reactions that lead to the formation of optically active products taylorfrancis.com. The precise stereochemistry, including enantiomeric composition and absolute configuration, of various lignans, such as syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol, has been determined, providing insights into the stereochemical progression of the biosynthetic pathways researchgate.net.
Enzymes play a critical role in dictating the stereospecificity observed in lignan biosynthesis uni-duesseldorf.deacs.org. Furthermore, total asymmetric synthesis methods have been developed for both (+)- and (-)-lyoniresinol (B1631136), which has been instrumental in confirming the structure and stereochemistry of these natural products and their derivatives nih.gov.
Chemical Synthesis and Structural Modification of Lyoniside and Its Analogs
Total Synthesis Strategies for Lyoniside and Related Lignans (B1203133)
The total synthesis of lignans, particularly those with complex stereochemistry like lyoniresinol (B1220985), often involves multi-step sequences to construct the intricate carbon skeleton and introduce the correct stereochemical centers. A significant achievement in this area is the total asymmetric synthesis of both (+)- and (-)-lyoniresinol (B1631136) cymitquimica.comresearchgate.net. These syntheses confirm the absolute stereochemistry of the natural products and provide access to enantiomerically pure forms cymitquimica.com.
One notable approach to the lyoniresinol core involves asymmetric photocyclization of achiral dibenzylidenesuccinates to form chiral aryldihydronaphthalenes. For instance, a short and efficient asymmetric synthesis of (+)-lyoniresinol dimethyl ether was achieved in five steps, utilizing (-)-ephedrine as a chiral auxiliary to control the atropisomeric equilibrium before the photochemical reaction acs.org. This method highlights the importance of chiral auxiliaries in inducing stereoselectivity in lignan (B3055560) synthesis.
While the total synthesis of lyoniresinol has been well-documented, the direct total synthesis of this compound (the xyloside) from simple precursors typically involves the synthesis of the lyoniresinol aglycone followed by a glycosylation step. Glycosylation, the attachment of the sugar moiety, can be achieved through various chemical methods, often requiring protecting group strategies and stereoselective glycosidic bond formation.
Semi-Synthetic Approaches from Natural Precursors
This compound is naturally abundant in several plant species, including Betula platyphylla var. japonica, Aphanamixis, Cinnamomum osmophloeum, Vaccinium myrtillus L. (bilberry), and Canarium bengalense Current time information in Bangalore, IN.mdpi.comresearchgate.netmedchemexpress.comchemfaces.comnih.gov. The isolation of this compound from these natural sources often serves as a starting point for semi-synthetic modifications or for obtaining its aglycone, lyoniresinol.
One example of biotransformation involving this compound is its conversion to lyoniresinol using Woodfordia fruticosa flowers, which effectively removes the xylose sugar moiety mdpi.comnih.govresearchgate.net. This enzymatic de-glycosylation demonstrates the reversibility and potential for modifying the glycosidic linkage in a semi-synthetic context.
More broadly, semi-synthetic strategies for lignans often involve modifying readily available natural lignan precursors. For instance, lignan derivatives have been designed and semi-synthesized from natural dibenzylbutyrolactone lignans such as bursehernin (B1193898) and matairesinol (B191791) dimethyl ether ulpgc.esulpgc.es. These approaches leverage the existing complex scaffolds from nature, reducing the number of synthetic steps required compared to total synthesis.
Design and Synthesis of this compound Analogs
The design and synthesis of this compound analogs aim to explore structure-activity relationships and potentially enhance desirable chemical or biological properties. This involves targeted modifications of the functional groups, stereochemistry, or the core lignan scaffold.
Functional group modifications on this compound or its aglycone, lyoniresinol, can involve a range of chemical reactions to alter solubility, stability, or introduce new reactive sites. For example, a modified (-)-Lyoniresinol 9'-O-glucoside has been described as being fluorinated at the C2 position and methylated at the C3 position biosynth.com. Such modifications can impact the compound's interactions with biological targets or its physicochemical properties.
General strategies for lignan functionalization include:
Hydroxylation/Alkoxylation : Introduction or modification of hydroxyl or methoxy (B1213986) groups, which are prevalent in lignans.
Esterification/Etherification : Formation of esters or ethers with the existing hydroxyl groups, including those on the sugar moiety or the aglycone.
Halogenation : Introduction of halogen atoms (e.g., fluorine, bromine), which can influence electronic properties and metabolic stability biosynth.com.
The stereochemistry of lignans is crucial for their biological activity and is a key focus in their synthesis. Asymmetric synthesis allows for the selective production of specific enantiomers or diastereomers. The total asymmetric synthesis of (+)- and (-)-lyoniresinol exemplifies the control over stereochemistry cymitquimica.comresearchgate.net. The use of chiral auxiliaries in photocyclization reactions is one method to bias the formation of desired stereoisomers, as seen in the synthesis of (+)-lyoniresinol dimethyl ether acs.org. This precision in stereochemical control is vital for developing analogs with defined properties.
Scaffold derivatization involves altering the core tetracyclic structure of aryltetralin lignans like lyoniresinol. This can lead to novel compounds with potentially different biological profiles. Research in this area often focuses on constructing new ring systems or modifying existing ones. For instance, the derivatization of γ-butyrolactone oximes has been explored as a pathway to various γ-butyrolactone lignans, demonstrating the potential for scaffold modification nih.gov. The construction of sp3-rich aliphatic ring scaffolds from aromatic naphthalene (B1677914) cores through dearomative functionalizations is another strategy for derivatizing aryltetralin lignans acs.orgbeilstein-journals.org. Such derivatizations aim to create structurally diverse compounds that retain or improve upon the desirable characteristics of the parent lignan.
Novel Synthetic Methodologies for Lignan Glycosides
Recent advancements in synthetic biology have opened new avenues for the production of complex natural products like lignan glycosides, offering more sustainable and efficient alternatives to traditional chemical synthesis and plant extraction slguardian.orgthe-microbiologist.combioengineer.org.
A groundbreaking development is the de novo biosynthesis of lignan glycosides using engineered yeast, specifically Saccharomyces cerevisiae slguardian.orgthe-microbiologist.combioengineer.orgnih.govfrontiersin.orgdoaj.orgresearchgate.net. This innovative approach addresses the challenges of low yields from plant extraction and the complexity of chemical synthesis slguardian.orgthe-microbiologist.combioengineer.org. Researchers have constructed synthetic yeast consortia that mimic plant metabolic processes, employing "obligated mutualism" where different yeast strains divide metabolic tasks slguardian.orgthe-microbiologist.combioengineer.org. This strategy effectively reduces side reactions and improves the efficiency of metabolic flux towards the desired lignan glycosides slguardian.orgthe-microbiologist.combioengineer.org.
Key to these biosynthetic pathways is the role of UDP-glycosyltransferases (UGTs), enzymes responsible for catalyzing the glycosylation of lignans nih.govfrontiersin.orgfrontiersin.org. By identifying and utilizing UGTs with high catalytic activity and specificity, researchers can precisely synthesize various lignan glycosides through different combinations of gene clusters nih.govfrontiersin.orgfrontiersin.org. This includes the synthesis of important lignan glycosides such as lariciresinol (B1674508) diglucoside slguardian.orgthe-microbiologist.combioengineer.org. This biotechnological approach represents a significant leap forward in producing valuable lignan glycosides efficiently and sustainably.
Table 1: Key Synthetic Strategies for this compound and Related Lignans
| Strategy Type | Description | Key Lignan(s) | Example Methodologies |
| Total Synthesis | De novo construction of the lignan backbone from simpler precursors, often with stereocontrol. | (+)- and (-)-Lyoniresinol | Asymmetric photocyclization using chiral auxiliaries cymitquimica.comresearchgate.netacs.org |
| Semi-Synthesis | Modification of naturally isolated lignans or their aglycones. | This compound, Lyoniresinol, Bursehernin, Matairesinol | Enzymatic de-glycosylation (e.g., this compound to lyoniresinol) mdpi.comnih.gov, chemical modification of natural dibenzylbutyrolactones ulpgc.esulpgc.es |
| Analog Synthesis | Targeted chemical alterations of functional groups, stereochemistry, or core scaffold. | Modified Lyoniresinol 9'-O-glucoside, various aryltetralin lignan derivatives | Fluorination, methylation biosynth.com, scaffold derivatization via oxime carbonates nih.gov, dearomative functionalizations acs.org |
| Novel Methodologies | Advanced biotechnological or chemical techniques for efficient production. | Lignan glycosides (e.g., lariciresinol diglucoside) | Engineered yeast consortia, enzymatic glycosylation using UDP-glycosyltransferases (UGTs) slguardian.orgthe-microbiologist.combioengineer.orgnih.govfrontiersin.orgdoaj.orgresearchgate.netfrontiersin.org |
Molecular and Cellular Mechanisms of Lyoniside Action
Interaction with Cellular Signaling Pathways
Lyoniside and its derivatives demonstrate an ability to interact with and modulate critical cellular signaling pathways, influencing various physiological processes.
The aglycone of this compound, Lyoniresinol (B1220985), has been shown to modulate extracellular signal-regulated kinase (ERK) signaling. In studies involving B16F10 melanoma cells, Lyoniresinol activated ERK phosphorylation. This activation is a key event in the subsequent cellular responses.
Following the activation of ERK signaling by Lyoniresinol, a related compound to this compound, a significant downregulation of key proteins involved in melanogenesis was observed. Specifically, Lyoniresinol caused a decrease in the steady-state protein expression levels of microphthalmia-associated transcription factor (MITF) and tyrosinase in B16F10 cells. This mechanism contributes to its robust anti-melanogenic activity by reducing melanin (B1238610) biosynthesis.
Regulation of Gene Expression Profiles
This compound directly influences gene expression by interacting with specific transcription factors. Notably, this compound has been identified as an inhibitor of Hes1, a transcription factor implicated in the pathogenesis of osteoarthritis. Studies suggest that this compound exhibits a favorable binding profile and inhibitory capacity against Hes1, indicating its potential to regulate gene expression pathways associated with this condition. The modulation of Hes1 expression can affect downstream targets such as matrix metalloproteinase 13 (MMP13) and A-Disintegrin-And-Metalloproteinase-with-Thrombospondin-like-Sequences-5 (ADAMTS5), both known catabolic enzymes that degrade cartilage matrix proteins.
Enzyme Inhibition and Activation Mechanisms
This compound demonstrates inhibitory effects on specific enzymes, contributing to its observed biological activities.
While the primary PubChem entry for this compound (CID 14521038) identifies it as a lignan (B3055560) glycoside, some literature sources synonymously refer to Daucosterol (a phytosterol glucoside, PubChem CID 5742590) as this compound. Daucosterol has been extensively studied for its alpha-amylase inhibitory effects. It has been shown to inhibit alpha-amylase with a mixed-type mode of inhibition. Molecular docking studies suggest that Daucosterol interacts with alpha-amylase through hydrophobic interactions involving its aglycone and hydrogen bonding via its β-D-glucopyranosyl residue. This inhibition can suppress the elevation of blood glucose levels by reducing starch digestion in the small intestine. Direct and detailed research findings specifically linking this compound (CID 14521038, the lignan glycoside) to alpha-amylase inhibition are limited in the currently available literature.
Interference with Macromolecular Structures
A significant mechanism of action for this compound involves its direct interference with macromolecular structures, particularly enzymes crucial for pathogen survival. This compound, in conjunction with saracoside, acts as a "poison" to the unusual type IB topoisomerase (LdTopIB) found in Leishmania donovani. These compounds inhibit the catalytic activities of LdTopIB in a non-competitive manner. Furthermore, they stabilize the LdTopIB-mediated cleavage complex, which subsequently prevents the religation of cleaved DNA strands. This interference leads to the formation of protein-DNA complexes and ultimately results in double-strand breaks in the parasite's DNA, triggering apoptosis-like cell death in Leishmania promastigotes and intracellular amastigotes. Importantly, this compound does not inhibit human topoisomerase IB at concentrations up to 200 µM, indicating a selective action against the parasitic enzyme.
DNA Double Strand Break Induction in Parasites
This compound, in conjunction with saracoside, functions as a potent anti-leishmanial agent, primarily through its impact on DNA integrity within parasites. These compounds operate by inhibiting the catalytic activities of topoisomerase IB (LdTopIB) in Leishmania donovani in a non-competitive manner. chemfaces.comnih.gov This inhibition leads to the stabilization of the LdTopIB-mediated cleavage complex, thereby preventing the religation of cleaved DNA strands. chemfaces.comnih.gov
The formation of this stable protein-DNA complex is a critical step that culminates in the induction of DNA double-strand breaks (DSBs) within the parasite's genome. chemfaces.comnih.govchemfaces.cn Unrepaired DSBs are highly cytotoxic DNA lesions that can lead to genome instability and cell death. reactome.orgmdpi.com In the context of Leishmania, these induced double-strand breaks ultimately trigger an apoptosis-like cell death pathway, effectively eliminating the parasite. chemfaces.comnih.govchemfaces.cn
Research has demonstrated that this compound and saracoside exhibit cytotoxicity against both promastigotes and intracellular amastigotes of Leishmania donovani. chemfaces.comnih.govtargetmol.com Their efficacy extends to both sodium antimony gluconate (SAG)-sensitive (AG83 strain) and SAG-resistant (GE1 strain) strains of L. donovani, highlighting their potential as therapeutic candidates against drug-resistant forms of the parasite. chemfaces.comnih.gov Furthermore, in vivo studies in BALB/c mice models of leishmaniasis have shown that treatment with these lignan glycosides leads to a significant reduction in parasite burden in the liver and spleen, a process associated with the production of nitric oxide and reactive oxygen species within the parasites. chemfaces.comnih.gov Importantly, this compound does not inhibit human topoisomerase IB at concentrations up to 200 µM and shows poor cytotoxic effects on uninfected cultured murine peritoneal macrophages at concentrations up to 100 µM, indicating a selective toxicity towards the parasite. chemfaces.comnih.gov
Intracellular Targets and Binding Events
The primary intracellular target of this compound in Leishmania donovani is the parasite's unique type IB topoisomerase (LdTopIB). chemfaces.comnih.govasm.org this compound is classified as a topoisomerase poison, a type of Class I inhibitor. asm.org These inhibitors function by trapping the DNA-enzyme covalent complex, which is formed during the catalytic cycle of topoisomerases, and subsequently impede the religation of the cleaved DNA strands. asm.org This mechanism leads to an accumulation of DNA breaks. chemfaces.comnih.gov Beyond its poisoning effect, this compound has also been shown to interact directly with the free LdTopIB enzyme. chemfaces.comnih.gov The distinct structural differences between the bisubunit topoisomerase IB of kinetoplastid parasites and human topoisomerase I contribute to the selective targeting observed with compounds like this compound, making LdTopIB an attractive chemotherapeutic target. asm.org
Biological Activities and Pre Clinical Pharmacological Investigations of Lyoniside
Antioxidant and Radical Scavenging Properties
Antioxidants are crucial compounds that can neutralize harmful free radicals, thereby mitigating oxidative stress and preventing cellular damage mdpi.comnih.gov. Lyoniside has been evaluated for its capacity to scavenge free radicals, indicating its antioxidant potential.
In in vitro assessments, purified this compound exhibited significant radical scavenging properties. A key finding from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay revealed an IC50 value of 23 μg/mL for this compound, indicating its effectiveness in scavenging DPPH radicals researchgate.netmedchemexpress.com. The DPPH assay is a widely used spectrophotometric method for determining the antioxidant capacity of pure molecules, including lignans (B1203133), by assessing their ability to donate hydrogen atoms or transfer electrons to stabilize the radical mdpi.comnih.govnih.gov. While the Ferric-Reducing Antioxidant Power (FRAP) assay is also a common method for evaluating the reducing capacity of lignan (B3055560) molecules and other phenolic compounds, specific FRAP values for this compound were not detailed in the available research mdpi.comnih.gov.
Table 1: Antioxidant Activity of this compound (DPPH Assay)
| Assay | Compound | IC50 Value (μg/mL) | Reference |
| DPPH | This compound | 23 | researchgate.netmedchemexpress.com |
Allelopathic Effects in Plant Systems
Allelopathy refers to the phenomenon where plants release secondary metabolites, known as allelochemicals, that can influence the growth and development of other plants, either positively or negatively jscimedcentral.comnih.govfrontiersin.org. This compound has shown notable allelopathic effects, particularly on seed germination and seedling growth.
At a concentration of 10 μg/mL, this compound demonstrated a significant suppressive effect on the seedling radical growth of certain plant species. It suppressed the seedling radical growth of Lactuca sativa (lettuce) and Lepidium sativum (garden cress) by 75% researchgate.netchemfaces.com. This indicates its potent inhibitory action on early plant development.
Table 2: Suppression of Seedling Radical Growth by this compound
| Target Plant Species | This compound Concentration (μg/mL) | Suppression of Seedling Radical Growth (%) | Reference |
| Lactuca sativa | 10 | 75 | researchgate.netchemfaces.com |
| Lepidium sativum | 10 | 75 | researchgate.netchemfaces.com |
Beyond seedling growth, this compound also exerts a strong inhibitory effect on seed germination. When applied at a concentration of 10 μg/mL, it inhibited the germination of Larix decidua (European larch) seeds by 55% researchgate.netchemfaces.com. This highlights its potential as a natural compound affecting plant propagation.
Table 3: Inhibition of Seed Germination by this compound
| Target Plant Species | This compound Concentration (μg/mL) | Inhibition of Seed Germination (%) | Reference |
| Larix decidua | 10 | 55 | researchgate.netchemfaces.com |
Research has also uncovered synergistic interactions between this compound and triterpene acids. This synergistic action was observed in the inhibitory effect exerted on the germination and growth of Pinus sylvestris (Scots pine) researchgate.netchemfaces.commdpi.comresearchgate.nettargetmol.com. The synergistic behavior is attributed to the combination of a more polar this compound with less polar triterpene acids, suggesting that these compounds can enhance each other's allelopathic effects mdpi.comresearchgate.net.
Antimicrobial and Antifungal Activities
This compound has been investigated for its antimicrobial and antifungal properties. In in vitro studies, it demonstrated significant antifungal activity against several fungal strains. Among five tested Ascomycota fungi strains, Fusarium oxysporum and Mucor hiemalis showed the highest susceptibility to this compound researchgate.netchemfaces.com. At a concentration of 50 μg/mL, this compound inhibited the mycelial growth of Fusarium oxysporum by 78% and Mucor hiemalis by 80% researchgate.netchemfaces.com. Additionally, this compound has been reported to possess antibacterial activity against 30 clinical isolates researchgate.net.
Table 4: Antifungal Activity of this compound
| Target Fungi Strain | This compound Concentration (μg/mL) | Mycelial Growth Inhibition (%) | Reference |
| Fusarium oxysporum | 50 | 78 | researchgate.netchemfaces.com |
| Mucor hiemalis | 50 | 80 | researchgate.netchemfaces.com |
Against Fungal Strains (e.g., Fusarium oxysporum, Mucor hiemalis)
This compound has demonstrated notable antifungal activity against several fungal strains. Studies have shown its inhibitory effects on the mycelial growth of Fusarium oxysporum and Mucor hiemalis. At a concentration of 50 μg/mL, this compound inhibited the mycelial growth of Fusarium oxysporum by 78% and Mucor hiemalis by 80%. medchemexpress.commedchemexpress.comchemondis.comchemfaces.cn
Table 1: Antifungal Activity of this compound Against Select Fungal Strains
| Fungal Strain | Concentration (μg/mL) | Mycelial Growth Inhibition (%) |
| Fusarium oxysporum | 50 | 78 |
| Mucor hiemalis | 50 | 80 |
Against Antibiotic-Resistant Bacterial Strains (for related compounds)
While direct research specifically detailing this compound's activity against antibiotic-resistant bacterial strains is not extensively documented, compounds structurally related to this compound, such as other polyphenols and glycosides, have shown promise in combating antibiotic resistance. Natural compounds, including various phytochemicals, have been investigated for their antimicrobial capabilities, sometimes exhibiting activity against multi-drug resistant bacteria or demonstrating synergistic effects when combined with conventional antibiotics. nih.govmdpi.com
Anti-parasitic Investigations
This compound has been extensively investigated for its potent anti-parasitic effects, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis.
Cytotoxicity to Promastigotes and Intracellular Amastigotes (Leishmania donovani)
This compound, alongside saracoside, exhibits significant cytotoxicity against both promastigote and intracellular amastigote forms of Leishmania donovani. These lignan glycosides interfere with the parasite's crucial cellular machinery by inhibiting the catalytic activities of Leishmania donovani topoisomerase IB (LdTopIB) in a non-competitive manner. nih.gov This inhibition leads to the stabilization of the LdTopIB-mediated cleavage complex and subsequent prevention of cleaved strand religation. nih.gov The formation of protein-DNA complexes ultimately results in double-strand breaks in the parasite's DNA, triggering an apoptosis-like cell death. nih.gov Notably, this compound and saracoside have demonstrated efficacy against both sodium antimony gluconate (SAG)-sensitive (AG83 strain) and SAG-resistant (GE1 strain) Leishmania donovani strains. chemfaces.comnih.govsemanticscholar.org
Table 2: In vitro Cytotoxicity of this compound Against Leishmania donovani Intracellular Amastigotes
| Compound | Target | IC50 (μM) |
| This compound | Leishmania donovani Intracellular Amastigotes | 0.79 |
| Saracoside | Leishmania donovani Intracellular Amastigotes | 0.82 |
In vivo Efficacy in Animal Models of Leishmaniasis
The promising in vitro results have been corroborated by in vivo studies. This compound and saracoside have demonstrated strong anti-leishmanial efficacies in BALB/c mice models of leishmaniasis. chemfaces.comnih.govsemanticscholar.orgtargetmol.com Treatment with these compounds led to the production of nitric oxide and reactive oxygen species within the host, which contributed to an almost complete clearance of the parasite burden in the liver and spleen. chemfaces.comnih.govsemanticscholar.org In one study, intraperitoneal administration of this compound at doses of 2.5 and 5 mg/kg/day significantly reduced parasite loads in infected BALB/c mice. frontiersin.org
Anti-inflammatory Effects
This compound has also been investigated for its potential anti-inflammatory properties.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Research indicates that this compound, also known as β-sitosterol-β-D-glucoside, possesses anti-inflammatory effects through its ability to modulate inflammatory mediators. ontosight.aiwikipedia.orghmdb.canih.gov Specifically, this compound has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. nih.gov Furthermore, this compound demonstrated strong inhibition of interleukin 6 (IL-6) activities and reduced the secretion of other pro-inflammatory elements, including tumor necrosis factor-alpha (TNF-α) and interleukin 1 beta (IL-1β), in stimulated macrophages. nih.gov These findings suggest that this compound may be a valuable candidate for addressing inflammation associated with the overproduction of NO and other inflammatory cytokines. nih.gov
Structure Activity Relationship Sar Studies of Lyoniside and Its Derivatives
Correlation of Structural Motifs with Biological Activities
Lyoniside's chemical structure comprises a sugar moiety (specifically, a xylose unit) linked to a lipophilic lignan (B3055560) aglycone, lyoniresinol (B1220985) wikidata.orgcontaminantdb.canih.govwikipedia.org. The biological activities of this compound and its related lignan glycosides are influenced by modifications to these core structural components.
The glycosidic residue, the sugar part of a glycoside, plays a significant role in the biological activity and pharmacokinetic profile of natural products nih.govuni.luuni.luuni.lu. For glycosides in general, the sugar moiety can be crucial for the compound's intrinsic activity or can enhance its pharmacokinetic parameters, such as solubility and bioavailability nih.govuni.luuni.lu. Glycosylation can also influence the transport of compounds across biological barriers nih.gov.
This compound belongs to the aryltetralin class of lignans (B1203133), which are characterized by two phenylpropanoid units linked in a specific manner wikidata.orgnih.govresearchgate.net. Lignans, as a broad class of diphenyl propanoids, possess a wide array of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antiviral properties wikidata.orginvivochem.comctdbase.org. The anti-leishmanial activity observed for this compound and saracoside highlights the therapeutic potential of this lignan core structure invivochem.com.
While specific modifications to the aryltetralin core of this compound and their direct impact on its activities are not detailed in the provided search results, general SAR insights from other lignans can be considered. For instance, the presence of specific oxygenated groups, such as 3-methoxy-4-hydroxyl substituents, has been linked to the antioxidant activity of certain lignans like secoisolariciresinol (B192356) diglucoside (SDG) and secoisolariciresinol (SECO) uni.lu. This suggests that the hydroxylation and methoxylation patterns on the phenyl rings of the lignan core are important determinants of biological activity. A preliminary SAR study on lignans from Phenax sonneratii indicated that an oxygenated group at C-7' might decrease cytotoxicity, although this observation requires further systematic verification ctdbase.org.
Beyond the glycosidic moiety and the core lignan structure, the efficacy of this compound can also be influenced by other substituent groups present on its molecule. For various compounds, the strategic placement of electron-donating groups on para-positions of aromatic rings has been shown to enhance anti-inflammatory, antioxidant, and antiulcer activities researchgate.net.
However, the provided literature does not offer specific data tables or detailed research findings on how systematic modifications to the substituent groups on this compound's lignan core (e.g., hydroxyl, methoxy (B1213986) groups) or the sugar moiety directly alter its biological activities. Further dedicated SAR studies involving the synthesis and testing of this compound derivatives with varied substituent patterns would be necessary to fully elucidate these relationships.
Computational Approaches in SAR Elucidation
Computational methods are increasingly integral to SAR elucidation, providing powerful tools for understanding molecular interactions and predicting biological activities nih.gov. Molecular docking, a prominent computational technique, is used to predict the binding modes and affinities of molecules with their biological targets nih.gov.
This compound has been a subject in various in silico studies. For example, computational molecular docking analyses have been employed to investigate this compound's potential as an antiviral agent, specifically against Ebola and Marburg viruses by targeting their VP24 protein nih.gov. In another context, this compound was found to be a stronger inhibitor of Aβ1–42 aggregation than curcumin (B1669340) through molecular docking studies, suggesting its potential in Alzheimer's disease research. Furthermore, this compound was identified as a potential inhibitor of the FtsZ protein in Mycobacterium tuberculosis through protein-ligand docking analysis. These computational studies, while predictive, contribute to understanding the molecular basis of this compound's activity and can guide future experimental SAR investigations.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a critical component of computer-aided drug design (CADD), focusing on identifying the essential steric and electronic features of molecules required for specific biological recognition and activity nih.govwikipedia.org. These models can be developed through ligand-based approaches (superimposing active molecules when the target structure is unknown) or structure-based approaches (utilizing the known 3D structure of the biological target and its interactions with ligands) wikipedia.org.
Ligand design principles, whether de novo or based on known active compounds, aim to create molecules that are sterically and electronically complementary to the binding site of a target, optimizing for high affinity and selectivity nih.gov. This process often involves iterative cycles of design, synthesis, and biological evaluation, informed by SAR data and computational predictions. While the provided literature discusses the general principles and application of pharmacophore modeling and ligand design in drug discovery nih.govwikipedia.org, specific pharmacophore models or detailed ligand design principles derived directly from comprehensive SAR studies of this compound and its derivatives are not explicitly presented. However, the existing molecular docking studies on this compound provide a foundation for future pharmacophore modeling and rational ligand design efforts aimed at optimizing its therapeutic potential.
Advanced Analytical and Spectroscopic Research Methodologies for Lyoniside
Chromatographic Quantification and Profiling
Chromatographic methods are fundamental for separating Lyoniside from other compounds in plant extracts, enabling its accurate quantification and profiling.
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely utilized technique for the analysis and quantification of this compound. This method leverages the compound's UV-absorbing properties for detection. For instance, HPLC-UV has been employed to quantify this compound extracted from Saraca asoca bark contaminantdb.cabidd.group. An optimized microwave-assisted extraction (MAE) procedure for this compound from S. asoca bark involved using a 70:30 mixture of methanol (B129727):water as the extraction solvent, with a material-to-solvent ratio of 1:30, for a duration of 10 minutes contaminantdb.cabidd.group. This optimized MAE yielded 9.4 mg/g of this compound, significantly higher than reflux extraction contaminantdb.cabidd.group. Similarly, quantitative analysis of this compound from the stems and leaves of Pourthiaea villosa var. brunnea has been performed using an HPLC method, with the highest content observed in 50% methanol reflux extraction uni.lu.
HPLC with Diode Array Detector (DAD) offers enhanced capabilities over traditional UV detectors by allowing simultaneous detection across a range of wavelengths, providing more comprehensive spectral information for compound identification and purity assessment. An HPLC-DAD method has been successfully established for the simultaneous determination of this compound alongside other neuroprotective compounds, such as (-)-epicatechin, nudiposide, and scopoletin, isolated from Tilia amurensis.
The chromatographic conditions for this analysis are detailed below:
Table 1: HPLC-DAD Parameters for this compound Analysis from Tilia amurensis
| Parameter | Value |
| Column | SHISEIDO C18 |
| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) water-methanol (gradient elution) |
| Gradient Elution | Completed within 40 minutes |
| Flow Rate | 1 mL/minute |
| Detection Wavelengths | 205 nm, 250 nm, 280 nm |
The method demonstrated good linearity with a correlation coefficient (R²) greater than 0.997. The limits of detection (LOD) for this compound ranged from 0.01 to 15.20 μg/mL, and the limits of quantification (LOQ) ranged from 0.03 to 46.06 μg/mL, indicating high sensitivity. Recovery rates for this compound were found to be within the range of 90.42-104.84% with a relative standard deviation (RSD) less than 2.58%, confirming the method's accuracy and reliability. In Tilia amurensis, this compound was found to have the lowest content among the quantified compounds at 0.07 μg/mg.
High-Performance Thin-Layer Chromatography (HPTLC) provides a rapid and cost-effective approach for the quantification and profiling of compounds like this compound. A validated HPTLC method has been developed for the simultaneous quantification of this compound and its aglycone, lyoniresinol (B1220985), particularly in the context of biotransformation studies using Woodfordia fruticosa flowers.
Key parameters for the HPTLC method are summarized below:
Table 2: HPTLC Parameters for this compound Quantification
| Parameter | Value |
| Stationary Phase | Aluminum-backed HPTLC plates precoated with silica (B1680970) gel 60F254 (0.2mm thick, 2-3μm particle size) |
| Plate Preparation | Pre-washed with methanol, dried at 110°C for 45 minutes |
| Mobile Phase | Toluene:ethyl acetate:formic acid (4:3:0.4, v/v) |
| Detection Wavelength | 254 nm |
| R_f Value (this compound) | 0.31 |
| UV Maxima (this compound) | 283 nm |
| Linearity Range (this compound) | 250-3000 ng |
| Accuracy (this compound) | 99.84% recovery |
| LOD (this compound) | 51.6 ng |
| LOQ (this compound) | 152.2 ng |
This method was validated for specificity, accuracy, precision, linearity, sensitivity, and robustness in accordance with ICH guidelines, confirming its suitability for quantitative analysis.
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering highly sensitive and specific analysis.
HPLC-High-Resolution Mass Spectrometry (HPLC-HRMS) is an indispensable tool for the non-targeted screening and precise identification of lignans (B1203133), including this compound, in complex plant extracts nih.govuni.lu. Typical HPLC-HRMS systems integrate a liquid chromatograph (e.g., Shimadzu LC-30 Nexera) equipped with a UV-Vis detector, coupled to a high-resolution mass spectrometer (e.g., Orbitrap ID-X from Thermo Scientific) utilizing a heated electrospray ionization (HESI) probe nih.govuni.lu.
The identification process often involves a two-stage analytical strategy: initial screening of dominant structures using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, followed by detailed analysis of HPLC-HRMS data through scanning for specific product ions in tandem mass spectrometry (MS/MS) chromatograms nih.govuni.lu.
For this compound, specific mass spectral data have been reported:
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Ion Peak (M+) | m/z 552 | contaminantdb.ca |
| Base Peak (Aglycone fragment) | m/z 420 | contaminantdb.ca |
| Other Fragments | m/z 217 (32-33%), 205 (45-46%), 183 (54-55%), 167 (48-49%) | contaminantdb.ca |
| Deprotonated Molecule ([M-H]-) | m/z 551.2134001 | |
| Adduct Ion ([M+Na]+) | m/z 575.2074 | |
| Tandem MS Signal (from [M-H]-) | m/z 419.1726 ([C22H27O8]-) | nih.gov |
| Retention Time (for [M+Na]+) | 1.841 min | |
| Retention Time (for [M-H]-) | 2.728156446 min | |
| Retention Time (in R. tomentosum study) | 9.5 min | nih.gov |
| Retention Time (in V. myrtillus study) | 9.4 min |
The signal at m/z 419.1726 in the tandem mass spectrum of this compound suggests the presence of 5,5′-dimethoxyisolariciresinol structural fragments nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and highly sensitive technique widely employed for both the identification and quantification of chemical compounds, including this compound, especially at trace levels. The LC component separates the analytes in a sample, while the MS component then ionizes and fragments these separated compounds, providing characteristic mass-to-charge ratios for identification and quantification.
LC-MS is frequently used in pharmacokinetic studies for the quantification of plasma concentrations of bioactive compounds, such as glycosides. In a study identifying compounds in Cassipourea species, this compound was detected by LC-MS/MS with a deprotonated molecular ion ([M-H]-) at m/z 551.202 and a retention time of 4.83 minutes. Untargeted metabolomics approaches, which often rely on LC-HRMS (a form of LC-MS), are also utilized for broad screening and identification of metabolites in various samples.
LC-Nuclear Magnetic Resonance (LC-NMR)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the high separation efficiency of liquid chromatography with the superior structural elucidation capabilities of nuclear magnetic resonance spectroscopy. mdpi.com This integration allows for the online and comprehensive identification of compounds within complex mixtures, such as plant extracts, without the need for laborious off-line sample preparation. mdpi.com LC-NMR is particularly advantageous for the analysis of labile compounds, providing structural information in real-time as they elute from the chromatographic column. mdpi.com
The operational modes of LC-NMR include continuous flow, direct stop-flow, and loop/cartridge storage, each offering distinct advantages depending on the analytical objective. mdpi.com A key strength of LC-NMR lies in its ability to differentiate between structural, conformational, and even optical isomers, a capability that often surpasses other identification and quantification methods. chromatographytoday.com Advances in NMR technology, including the development of higher magnetic field magnets and more sensitive probes, have significantly enhanced the sensitivity of LC-NMR, making it a more practical analytical tool. researchgate.net For highly concentrated analytes within the NMR flow probe volume, detection limits can reach the nanogram range. researchgate.net While LC-NMR is widely applied in natural product analysis, specific detailed research findings or data tables pertaining directly to the LC-NMR analysis of this compound were not extensively detailed in the current literature search.
Spectroscopic Elucidation Methods (Applied to Research)
The structural elucidation of this compound has heavily relied on comprehensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, often complemented by mass spectrometry (MS), are fundamental in establishing the complete chemical structure of isolated compounds, including lignans like this compound. koreascience.krresearchgate.net
One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopy
One-dimensional NMR spectroscopy, specifically Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), serves as the cornerstone for initial structural assignments. The ¹H NMR spectrum provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their connectivity (coupling patterns and constants). Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical shifts, which are highly indicative of their hybridization state and functional group environment. The structure of this compound, for instance, has been elucidated based on its characteristic ¹H and ¹³C NMR spectroscopic data. koreascience.kr While specific chemical shift tables for this compound from 1D NMR experiments were referenced in some studies as being available, the detailed data itself was not provided in the search results. utupub.fi
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., DEPT, HMQC, HMBC)
To overcome the limitations of 1D NMR, especially in complex molecules with overlapping signals, two-dimensional NMR techniques are indispensable for establishing atom-to-atom connectivity and confirming structural assignments. These methods provide correlation maps between different nuclei, offering a more complete picture of the molecular architecture. researchgate.netutupub.firesearchgate.net
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a 1D NMR experiment that provides information on the multiplicity of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). DEPT-45 shows CH, CH₂, and CH₃ carbons as positive peaks; DEPT-90 shows only CH peaks as positive; and DEPT-135 shows CH and CH₃ carbons as positive and CH₂ carbons as negative, with quaternary carbons remaining invisible. uvic.caemerypharma.com This technique is crucial for confirming carbon assignments and determining the number of protons attached to each carbon. emerypharma.com
Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): HMQC and HSQC experiments reveal direct (one-bond) correlations between protons and carbons. uvic.caemerypharma.com These spectra are highly valuable for assigning proton signals to their directly bonded carbon atoms, and vice versa, significantly simplifying the assignment process in complex molecules. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides correlations between protons and carbons that are separated by two or more bonds (long-range correlations). uvic.caemerypharma.com This technique is particularly useful for assigning quaternary carbons (carbons with no directly attached protons) and for establishing connectivity across quaternary centers or through heteroatoms. emerypharma.com The analysis of correlation patterns observed in HMBC spectra has been instrumental in confirming the lignan (B3055560) structures, including compounds like this compound. researchgate.net this compound itself has been characterized using 2D NMR data, including HSQC and HMBC. utupub.fi
Method Validation Parameters (e.g., Linearity, Precision, Accuracy, LOD, LOQ)
Method validation is a critical process in analytical chemistry that ensures an analytical procedure is suitable for its intended purpose, providing consistent, reliable, and accurate data. Key parameters assessed during method validation include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). rsc.orgwjarr.comeuropa.euelementlabsolutions.com
Linearity: Linearity refers to the ability of an analytical method to yield test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu This is typically established by analyzing a series of standards at various concentrations. For this compound, a validated High-Performance Thin-Layer Chromatography (HPTLC) method demonstrated linearity in the concentration range of 250–3000 ng. researchgate.net
Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. rsc.orgelementlabsolutions.com It can be assessed as repeatability (intra-assay precision) and reproducibility (inter-assay precision). rsc.org
Accuracy: Accuracy represents the closeness of agreement between the measured value and the accepted true value. elementlabsolutions.com It is often reported as the percentage recovery of a known added amount of analyte in a sample. For this compound, the validated HPTLC method showed excellent accuracy, with a recovery rate of 99.84%. researchgate.net
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. rsc.orgwjarr.com It is often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. wjarr.com
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. rsc.orgwjarr.com It is typically higher than the LOD.
The method validation parameters for the HPTLC method used for this compound and its related compound, Lyoniresinol, are summarized in the table below.
Table 1: Method Validation Parameters for this compound (HPTLC Method)
| Parameter | Value |
| Linearity Range | 250–3000 ng researchgate.net |
| Accuracy (Recovery) | 99.84% researchgate.net |
Future Research Trajectories and Interdisciplinary Applications of Lyoniside Studies
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The known biological activities of lyoniside serve as a starting point for exploring a wider range of therapeutic applications. Lignans (B1203133) and other plant-derived polyphenols are often investigated for a broad spectrum of pharmacological effects. Future research should systematically investigate currently unexplored areas. Given the activities of structurally similar flavonoids and lignans, several areas warrant investigation. frontiersin.orgnih.govmdpi.com
Key areas for future investigation include:
Anti-inflammatory Effects: Many phenolic compounds modulate inflammatory pathways. Research could explore this compound's effect on key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX).
Anticancer Properties: Natural products are a significant source of anticancer drug leads. frontiersin.org Studies could assess this compound's cytotoxicity against various cancer cell lines, its potential to induce apoptosis, and its ability to inhibit tumor cell proliferation and metastasis. nih.gov
Neuroprotective Potential: Oxidative stress is a key factor in neurodegenerative diseases. This compound's antioxidant properties suggest it may have a protective role in neuronal cells, which could be investigated using in vitro models of neurodegeneration.
Antiviral Activity: The vast chemical diversity of plant secondary metabolites makes them a promising resource for discovering novel antiviral agents. This compound could be screened against a panel of viruses to identify any potential inhibitory activity.
| Therapeutic Area | Rationale for Investigation | Potential Research Focus |
|---|---|---|
| Anti-inflammatory | Common activity for plant-derived polyphenols. | Modulation of cytokine production and inflammatory enzyme activity. |
| Anticancer | Many lignans exhibit cytotoxic and antiproliferative effects. | Screening against cancer cell lines; apoptosis induction pathways. |
| Neuroprotection | Antioxidant properties may combat oxidative stress in neurons. | Effects on neuronal cell viability and function in disease models. |
| Antiviral | Natural products are a source of novel antiviral compounds. | Screening for inhibitory activity against various viral pathogens. |
Deeper Mechanistic Elucidation via Omics Technologies
To fully understand how this compound exerts its biological effects, a deeper investigation into its molecular mechanisms is necessary. Modern "omics" technologies offer powerful, high-throughput tools to achieve this by providing a global view of cellular responses to the compound. nih.gov
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the changes in gene expression in cells (e.g., fungal pathogens or human cancer cells) treated with this compound. This could reveal the signaling pathways and cellular processes that are modulated by the compound, providing clues to its mechanism of action.
Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in the abundance and post-translational modifications of proteins in response to this compound treatment. This can help pinpoint the specific protein targets of the compound.
Metabolomics: By analyzing the complete set of small-molecule metabolites in a cell or organism, metabolomics can reveal how this compound alters metabolic pathways. For example, in fungi, this could show disruption in essential metabolic processes like ergosterol (B1671047) synthesis, a common target for antifungal drugs. nih.gov
| Omics Technology | Objective | Potential Insights |
|---|---|---|
| Transcriptomics | Identify differentially expressed genes upon this compound exposure. | Uncover affected signaling pathways and cellular functions. |
| Proteomics | Quantify changes in protein expression and modification. | Pinpoint direct or indirect protein targets of this compound. |
| Metabolomics | Profile changes in the cellular metabolome. | Reveal disruptions in key metabolic pathways. |
Development of Novel Synthetic Routes and Analog Libraries
The limited availability of this compound from natural sources necessitates the development of efficient chemical synthesis methods. A total synthesis has not yet been reported and would be a significant undertaking due to the molecule's stereochemical complexity. Future research in synthetic chemistry should focus on developing a stereocontrolled and scalable total synthesis. mdpi.com
Furthermore, synthesis opens the door to creating analog libraries for structure-activity relationship (SAR) studies. nih.govcore.ac.uk By systematically modifying different parts of the this compound structure, researchers can identify the key functional groups responsible for its biological activity and potentially develop new molecules with enhanced potency or novel functions. mdpi.com
Key synthetic modification strategies could include:
Aglycone Modification: Altering the substitution pattern on the aromatic rings of the lyoniresinol (B1220985) core.
Glycosidic Variation: Replacing the β-D-xylopyranoside moiety with other sugars to investigate the role of the carbohydrate in activity and bioavailability.
Linker Modification: Changing the way the sugar is attached to the aglycone.
Biotechnological Production and Sustainable Sourcing
Reliance on harvesting wild Vaccinium myrtillus for this compound is not sustainable for large-scale applications. nih.govencyclopedia.pub Biotechnology offers promising alternatives for sustainable production. phcogrev.comphcogrev.com
Future research avenues include:
Plant Cell Culture: Establishing cell suspension or hairy root cultures of V. myrtillus in bioreactors could allow for the controlled production of this compound under optimized laboratory conditions, independent of geographical and seasonal constraints. researchgate.netnih.gov
Heterologous Production: Synthetic biology approaches could be used to transfer the this compound biosynthetic pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae. nih.gov This involves identifying and cloning all the necessary genes from the plant and expressing them in the microorganism, which can be fermented on a large scale. nih.gov
Sustainable Harvesting Practices: For continued sourcing from natural populations, research into sustainable harvesting protocols for V. myrtillus is crucial to ensure the long-term health of the plant populations and their ecosystems.
Integration into Integrated Pest Management Strategies (Research focus on mechanism, not application)
This compound's known antifungal and allelopathic activities suggest its potential as a biorational pesticide. cymitquimica.com Future research should focus on the specific mechanisms underlying these effects to evaluate its suitability for Integrated Pest Management (IPM) programs, which prioritize targeted and environmentally safer pest control methods.
Mechanistic research should investigate:
Antifungal Mode of Action: Studies should aim to determine how this compound inhibits fungal growth. Potential mechanisms, similar to other natural antifungals, could include the disruption of the fungal cell membrane integrity, inhibition of essential enzymes, or induction of oxidative stress leading to cell death. nih.govmdpi.com
Allelopathic Mechanisms: Research should explore how this compound inhibits the germination and growth of other plants. This could involve interference with plant hormone signaling, inhibition of mitochondrial respiration, or disruption of cell division in the root apical meristem of competing seedlings.
Advanced Bioanalytical Tool Development
To support all facets of this compound research, from pharmacokinetic studies to environmental monitoring, robust and sensitive analytical methods are required. While standard chromatographic techniques are applicable, there is room for developing more advanced tools.
Optimized LC-MS/MS Methods: Development of highly sensitive and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods is essential for the accurate quantification of this compound and its potential metabolites in complex biological matrices like plasma, tissues, and cell extracts. bucm.edu.cnresearchgate.netnih.gov
Development of Biosensors: Creating novel biosensors could enable rapid, real-time, and on-site detection of this compound. These could be electrochemical biosensors based on lignin (B12514952) nanoparticles or other nanomaterials, offering a portable and cost-effective analytical solution for quality control of herbal products or environmental analysis. mdpi.comnih.govmdpi.comdcu.ie
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
